molecular formula C8H11BO4 B1592998 3-(Methoxymethoxy)phenylboronic acid CAS No. 216443-40-2

3-(Methoxymethoxy)phenylboronic acid

Cat. No.: B1592998
CAS No.: 216443-40-2
M. Wt: 181.98 g/mol
InChI Key: VAPXDSYOTCGWBV-UHFFFAOYSA-N
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Description

3-(Methoxymethoxy)phenylboronic acid is a boronic acid derivative with the molecular formula C8H11BO4 It is characterized by a benzene ring substituted with a methoxymethoxy group and a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethoxy)phenylboronic acid typically involves the reaction of 3-bromoanisole with triisopropyl borate in the presence of a base such as n-butyllithium. The reaction proceeds through the formation of an intermediate boronate ester, which is subsequently hydrolyzed to yield the desired boronic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethoxy)phenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

    Substitution: The methoxymethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds or styrenes.

    Oxidation: Phenols or quinones.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-(Methoxymethoxy)phenylboronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methoxymethoxy)phenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including the Suzuki-Miyaura coupling, where the boronic acid group undergoes transmetalation with palladium to form a new carbon-carbon bond . The methoxymethoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methoxymethoxy)phenylboronic acid is unique due to the presence of the methoxymethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in specific synthetic applications where traditional boronic acids may not be suitable.

Properties

IUPAC Name

[3-(methoxymethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4/c1-12-6-13-8-4-2-3-7(5-8)9(10)11/h2-5,10-11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPXDSYOTCGWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626848
Record name [3-(Methoxymethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216443-40-2
Record name [3-(Methoxymethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 g (57.8 mmol) of 3-bromophenol are dissolved in 150 mL of anhydrous DMF. 2.55 g (63.6 mmol) of 60% sodium hydride are then added and the reaction medium is stirred for 1 hour. 4.83 mL (63.6 mmol) of methoxymethyl chloride are then added dropwise and the reaction mixture is stirred for 1 h. After treatment with saturated ammonium chloride solution, extraction with ethyl ether and evaporation of the solvents from the organic phase, the residue obtained is dissolved in 200 mL of anhydrous THF. The mixture is cooled to −78° C. and 25.4 mL (63.6 mmol) of 2.5M butyllithium solution are then added. After stirring for 1 hour at −78° C, 15 mL (65 mmol) of triisopropyl borate are added dropwise. The reaction medium is stirred for 1 hour and then warmed to room temperature, after which it is treated with 1N hydrochloric acid solution. The medium is then extracted with ethyl acetate, after which the organic phases are combined, dried and then concentrated under reduced pressure. After slurrying in heptane and then concentration, a brown solid is obtained (m.p.=45° C., m=5.8 g; Y=67%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step Two
Quantity
4.83 mL
Type
reactant
Reaction Step Three
Quantity
25.4 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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